molecular formula C8H7ClN2O B12537429 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide

Cat. No.: B12537429
M. Wt: 182.61 g/mol
InChI Key: GOFGFWBKDCHWHW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position, a methyl group at the 3-position, and an oxide group at the 7-position. This structural arrangement imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-methylpyridine with a suitable oxidizing agent can yield the desired compound. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to remove the oxide group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: Lacks the chlorine and methyl groups, resulting in different chemical and biological properties.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group, affecting its reactivity and applications.

    3-Methyl-1H-pyrrolo[2,3-b]pyridine:

Properties

IUPAC Name

4-chloro-7-hydroxy-3-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGFWBKDCHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C1=C(C=CN2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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